
1,1,2-Trimethyldecahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyldecahydronaphthalene can be achieved through several synthetic routes. One common method involves the hydrogenation of 1,1,2-trimethylnaphthalene under high pressure and temperature conditions. The reaction typically requires a catalyst, such as palladium or platinum, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process involves the continuous flow of hydrogen gas and the substrate (1,1,2-trimethylnaphthalene) over a fixed-bed catalyst. The reaction conditions, including temperature, pressure, and flow rates, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
1,1,2-Trimethyldecahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,1,2-Trimethyldecahydronaphthalene has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,2-Trimethyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or alter cellular signaling pathways. The exact mechanism of action depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene: An aroma compound present in wine, particularly aged Rieslings.
1,2,3-Trimethylnaphthalene: Another polycyclic hydrocarbon with similar structural features.
Uniqueness
1,1,2-Trimethyldecahydronaphthalene is unique due to its specific arrangement of methyl groups and its fully saturated decahydronaphthalene core
特性
CAS番号 |
30501-40-7 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
7,8,8-trimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C13H24/c1-10-8-9-11-6-4-5-7-12(11)13(10,2)3/h10-12H,4-9H2,1-3H3 |
InChIキー |
KNJMHZCSSFCMFU-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2CCCCC2C1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


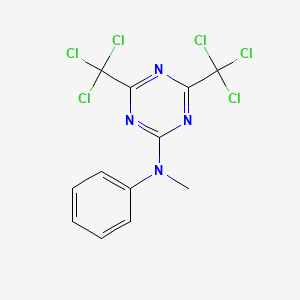
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
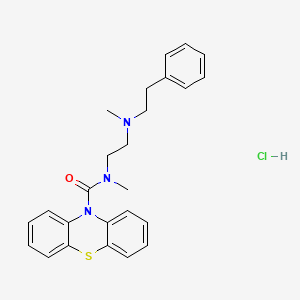
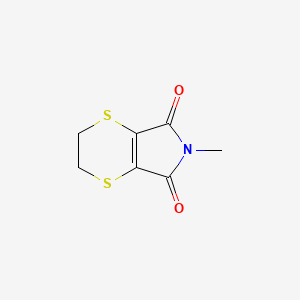
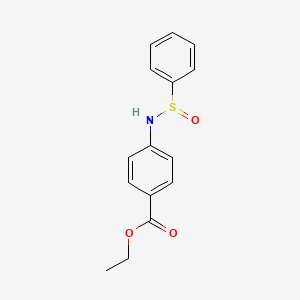
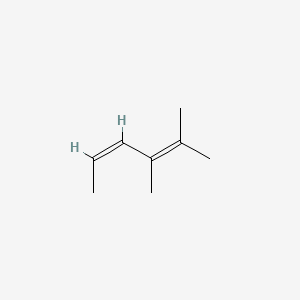

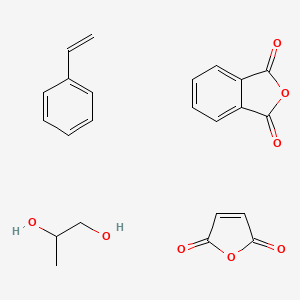
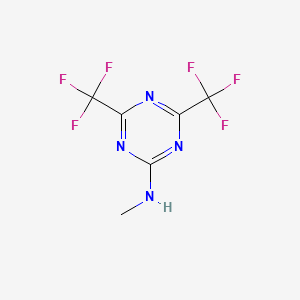


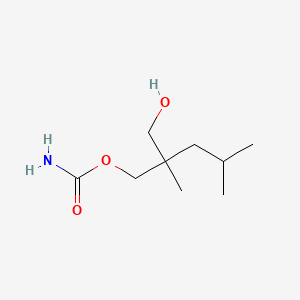
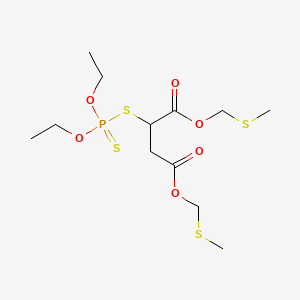
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
